molecular formula C19H20N4O4S B11982450 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11982450
M. Wt: 400.5 g/mol
InChI Key: KRFBGKXMJOYVBM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 4-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a thiosemicarbazide derivative to form the triazole ring.

    Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring using methoxylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, solvent choice, and reaction time. Scale-up processes may also involve continuous flow reactors for better efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.

    Anticancer Activity: Potential use in cancer therapy due to their ability to inhibit specific enzymes or pathways.

Medicine

    Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals targeting various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Benzylidene Amines: Compounds with a benzylidene group attached to an amine, known for their antimicrobial properties.

    Methoxy-Substituted Phenyl Compounds: Compounds with methoxy groups on the phenyl ring, often exhibiting enhanced biological activity.

Uniqueness

“4-((4-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the combination of its triazole ring, benzylidene group, and multiple methoxy substitutions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-7-5-12(6-8-14)11-20-23-18(21-22-19(23)28)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

KRFBGKXMJOYVBM-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.